4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
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Overview
Description
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile is an organic compound with a complex structure that includes both chlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzyl cyanide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile can be compared with other similar compounds such as:
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanamide: Similar structure but with an amide group instead of a nitrile group.
4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can lead to different reactivity and applications compared to its analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-2-4-13(5-3-12)15(11-19)10-17(20)14-6-8-16(18)9-7-14/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJFZDHYJLLHFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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